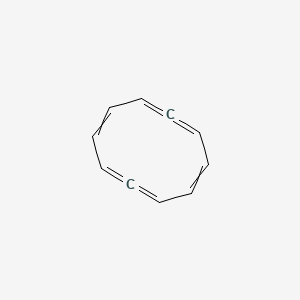

Cyclodeca-1,2,4,6,7,9-hexaene

Description

Cyclodeca-1,2,4,6,7,9-hexaene is a fully conjugated cyclic hydrocarbon with alternating single and double bonds, forming a 10-membered carbon ring. Its structure features six double bonds positioned at 1,2,4,6,7,9, creating a unique electronic configuration that influences its stability, reactivity, and thermodynamic properties.

Properties

CAS No. |

663599-31-3 |

|---|---|

Molecular Formula |

C10H8 |

Molecular Weight |

128.17 g/mol |

InChI |

InChI=1S/C10H8/c1-2-4-6-8-10-9-7-5-3-1/h1-4,7-10H |

InChI Key |

HVIPDMMFBOJNPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C=CC=CC=C=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of cyclodeca-1,2,4,6,7,9-hexaene involves several steps, often starting from simpler precursors. One common synthetic route includes the cyclization of linear polyenes under specific conditions. For instance, the compound can be synthesized by the cyclization of a suitable diene precursor using a transition metal catalyst. The reaction conditions typically involve high temperatures and inert atmospheres to prevent unwanted side reactions .

advancements in synthetic organic chemistry may pave the way for more efficient production techniques in the future .

Chemical Reactions Analysis

Cyclodeca-1,2,4,6,7,9-hexaene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclodecane.

Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diketones or carboxylic acids, while reduction results in the formation of cyclodecane .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyclodeca-1,2,4,6,7,9-hexaene involves its interactions with various molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer processes, making it a potential candidate for applications in organic electronics and photovoltaics . Additionally, its ability to undergo various chemical reactions enables it to interact with biological molecules, potentially influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[5.5.5.5]Hexaene (Hyperbolic Paraboloid Hydrocarbon)

- Structural Similarities :

Both compounds are fully conjugated cyclic hydrocarbons. [5.5.5.5]Hexaene, a [12]annulene derivative, shares the alternating single/double bond motif but with a larger 12-membered ring and a hyperbolic paraboloid geometry . - Thermodynamic Stability :

Cyclodeca-1,2,4,6,7,9-hexaene likely exhibits lower stability due to increased ring strain in smaller cycles. By contrast, [5.5.5.5]hexaene is stabilized by its symmetric structure, with isomers containing benzene or acetylene groups being 17.5–51.4 kJ/mol less stable . - Reactivity :

[5.5.5.5]Hexaene undergoes π-bond shifting with a low activation energy (∆H‡298 = 67.6 kJ/mol), suggesting rapid reactivity at room temperature. Cyclodeca-hexaene may display similar dynamic behavior but with higher strain-induced reactivity.

Table 1: Key Properties of Cyclodeca-hexaene vs. [5.5.5.5]Hexaene

Benzene and Larger Annulenes

- Benzene: The prototypical aromatic compound with a 6-membered ring. Cyclodeca-hexaene lacks benzene’s resonance stabilization due to non-planarity and larger ring size.

- [12]Annulene :

A 12-membered conjugated system, similar to [5.5.5.5]hexaene but without fused rings. Cyclodeca-hexaene’s smaller size may lead to greater bond-length alternation and reduced aromaticity.

Cyclohexasiloxane (Si-O Ring Systems)

- While Cyclodeca-hexaene relies on π-conjugation, cyclohexasiloxane’s stability arises from Si-O bond strength and ring flexibility .

Table 2: Cyclodeca-hexaene vs. Cyclohexasiloxane

Hexachlorocyclohexanes (HCHs)

- Their stability arises from halogenation rather than π-electron delocalization, making them unsuitable for direct comparison but highlighting the role of substituents in cyclic systems .

Research Implications

- Applications : Its conjugated structure may suit organic electronics, though stability issues must be addressed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.